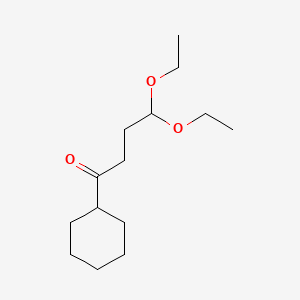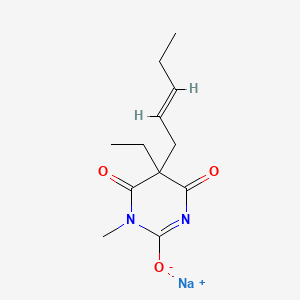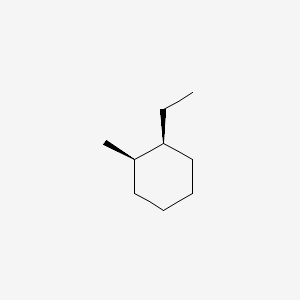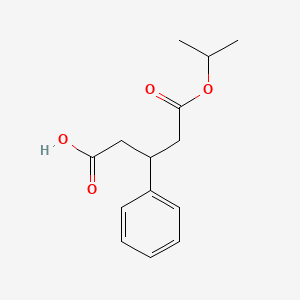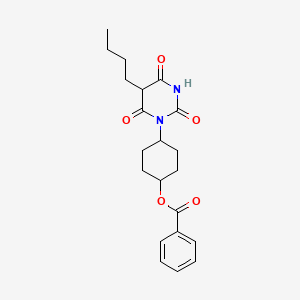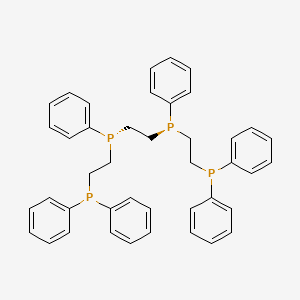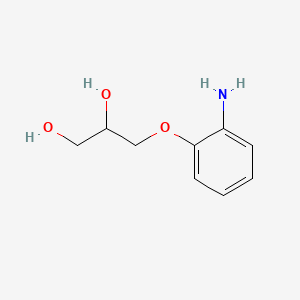
3-(o-Aminophenoxy)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(o-Aminophenoxy)-1,2-propanediol is an organic compound that features an aminophenoxy group attached to a propanediol backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Aminophenoxy)-1,2-propanediol typically involves the reaction of o-aminophenol with epichlorohydrin. The reaction proceeds through the nucleophilic attack of the amino group on the epoxide ring of epichlorohydrin, followed by ring opening and subsequent formation of the propanediol structure. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as crystallization or distillation may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(o-Aminophenoxy)-1,2-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylamines or amines.
Substitution: Ethers or esters.
科学的研究の応用
3-(o-Aminophenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 3-(o-Aminophenoxy)-1,2-propanediol involves its interaction with various molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the propanediol backbone provides structural stability. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways or chemical reactions.
類似化合物との比較
Similar Compounds
1,2-Bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): A calcium chelator used in biological research.
3-(p-Aminophenoxy)-1,2-propanediol: A structural isomer with similar properties but different reactivity due to the position of the amino group.
Uniqueness
3-(o-Aminophenoxy)-1,2-propanediol is unique due to the ortho position of the amino group, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its para isomer or other similar compounds.
特性
CAS番号 |
63905-25-9 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC名 |
3-(2-aminophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6,10H2 |
InChIキー |
HPYYCONYZSKTMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



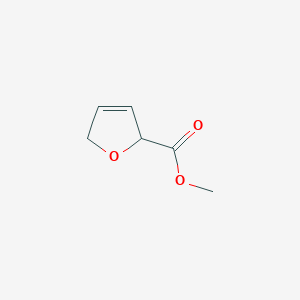

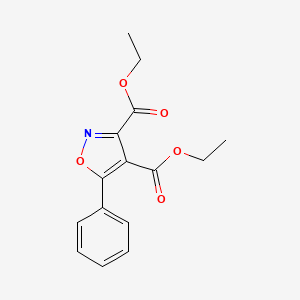
![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
